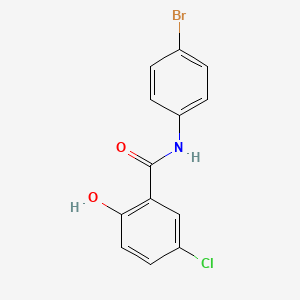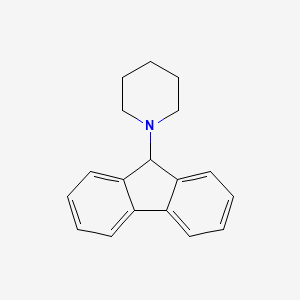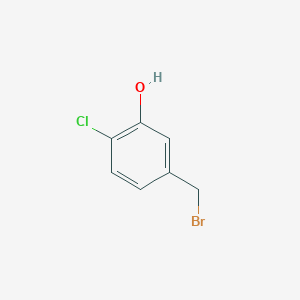
5-(Bromomethyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-chlorophenol: is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the phenol ring is substituted with a bromomethyl group at the 5-position and a chlorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chlorophenol typically involves the bromination of 2-chlorophenol followed by a methylation reaction. One common method is as follows:
Bromination: 2-chlorophenol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 5-position.
Methylation: The brominated intermediate is then reacted with formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions precisely, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-chlorophenol can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, to form methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include methyl-substituted phenols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Bromomethyl)-2-chlorophenol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, they can be used to develop new drugs with antimicrobial, antifungal, or anticancer properties. The presence of both bromine and chlorine atoms can enhance the biological activity of these derivatives.
Industry
In the materials science field, this compound can be used to synthesize polymers and other materials with specific properties. Its derivatives can be incorporated into polymer backbones to modify their thermal and mechanical properties.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-chlorophenol and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins or DNA. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-2-chlorophenol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-2-fluorophenol: Similar structure but with a fluorine atom instead of a chlorine atom.
5-(Bromomethyl)-2-methylphenol: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
5-(Bromomethyl)-2-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.
Propriétés
Numéro CAS |
54900-62-8 |
|---|---|
Formule moléculaire |
C7H6BrClO |
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 |
Clé InChI |
BAFGOODYVXGXIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


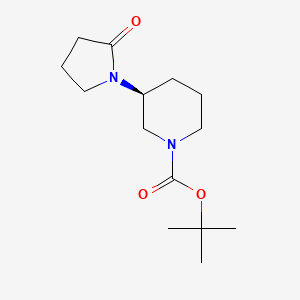
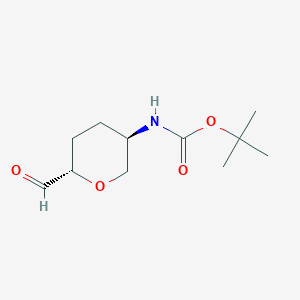
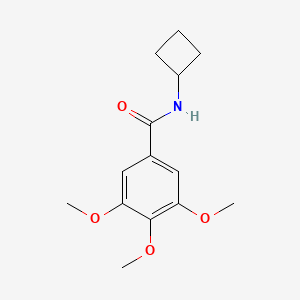



![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

